molecular formula C9H17NS B14449045 trans-2-Methyl-2-(3-pentenyl)thiazolidine CAS No. 75606-57-4

trans-2-Methyl-2-(3-pentenyl)thiazolidine

Cat. No.: B14449045
CAS No.: 75606-57-4
M. Wt: 171.31 g/mol
InChI Key: NUWRRQVAYLJYHI-ONEGZZNKSA-N
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Description

Trans-2-Methyl-2-(3-pentenyl)thiazolidine: is an organic compound with the molecular formula C9H17NS . It is a member of the thiazolidine family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes a secondary amine and a sulfide group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-2-(3-pentenyl)thiazolidine typically involves the reaction of a suitable thioamide with an appropriate alkene under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The process often includes purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Trans-2-Methyl-2-(3-pentenyl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trans-2-Methyl-2-(3-pentenyl)thiazolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-Methyl-2-(3-pentenyl)thiazolidine involves its interaction with various molecular targets. The compound’s sulfur and nitrogen atoms can form bonds with biological molecules, affecting their function. This interaction can lead to changes in cellular processes, such as enzyme activity or signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Trans-2-Methyl-2-(3-pentenyl)thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a pentenyl group on the thiazolidine ring makes it a valuable compound for various applications .

Properties

CAS No.

75606-57-4

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

2-methyl-2-[(E)-pent-3-enyl]-1,3-thiazolidine

InChI

InChI=1S/C9H17NS/c1-3-4-5-6-9(2)10-7-8-11-9/h3-4,10H,5-8H2,1-2H3/b4-3+

InChI Key

NUWRRQVAYLJYHI-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CCC1(NCCS1)C

Canonical SMILES

CC=CCCC1(NCCS1)C

Origin of Product

United States

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